tert-butyl 2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate
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Overview
Description
tert-butyl 2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate is a complex organic compound that features a chromenyl group, which is a derivative of chromone Chromones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like continuous flow synthesis could be explored for efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the chromenyl group, while reduction could result in a more reduced form.
Scientific Research Applications
tert-butyl 2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new chromone derivatives.
Biology: The compound’s chromone moiety is known for its biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress is a factor.
Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate involves its interaction with various molecular targets. The chromone moiety can interact with enzymes and receptors involved in oxidative stress pathways, potentially inhibiting or modulating their activity. This interaction can lead to reduced oxidative damage and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
- 2-tert-Butyl-4-methoxyphenole
- Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
Uniqueness
What sets tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate apart from similar compounds is its unique combination of two chromone moieties. This structure may confer enhanced biological activity and specificity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O8/c1-25(2,3)33-22(27)13-30-15-8-9-16-17(12-21(26)31-20(16)11-15)18-10-14-6-5-7-19(29-4)23(14)32-24(18)28/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLBLGBDRBPREZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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